molecular formula C15H20N2O3 B7971894 Methyl (2S)-3-phenyl-2-[(pyrrolidine-1-carbonyl)amino]propanoate

Methyl (2S)-3-phenyl-2-[(pyrrolidine-1-carbonyl)amino]propanoate

Cat. No.: B7971894
M. Wt: 276.33 g/mol
InChI Key: OBSFQYXHSAQXDY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-3-phenyl-2-[(pyrrolidine-1-carbonyl)amino]propanoate typically involves the reaction of phenylalanine derivatives with pyrrolidine and methylating agents. One common method is the condensation of phenylalanine with pyrrolidine-1-carbonyl chloride in the presence of a base, followed by methylation using methyl iodide or dimethyl sulfate. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(pyrrolidin-1-ylcarbonyl)phenylalaninate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl or amino groups, leading to the formation of new derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.

    Substitution: Nucleophiles such as amines, alcohols, thiols, various solvents, and temperature control.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Methyl N-(pyrrolidin-1-ylcarbonyl)phenylalaninate has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and metabolic diseases.

    Biological Studies: It serves as a probe for studying enzyme-substrate interactions and protein-ligand binding in biochemical assays.

    Industrial Applications: The compound is utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl (2S)-3-phenyl-2-[(pyrrolidine-1-carbonyl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine moiety can enhance the binding affinity and selectivity of the compound for its target, leading to modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl L-phenylalaninate: A simpler derivative of phenylalanine with similar structural features but lacking the pyrrolidine moiety.

    N-phenylpyrrolidin-2-one: A compound with a pyrrolidine ring and phenyl group, used in similar applications but with different properties.

Uniqueness

Methyl N-(pyrrolidin-1-ylcarbonyl)phenylalaninate is unique due to the presence of both the phenylalanine and pyrrolidine moieties, which confer distinct chemical and biological properties. This combination allows for enhanced binding interactions and selectivity in medicinal chemistry applications, making it a valuable compound for drug discovery and development.

Biological Activity

Methyl (2S)-3-phenyl-2-[(pyrrolidine-1-carbonyl)amino]propanoate, also known as (S)-methyl 3-phenyl-2-(pyrrolidine-1-carboxamido)propanoate, is a chiral compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key findings from relevant studies and presenting data in a structured format.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC15H20N2O3
Molecular Weight288.34 g/mol
CAS Number115765-99-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various pharmacological effects.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related pyrrolidine derivatives have demonstrated potent antibacterial effects against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Potential

The compound has also been investigated for its anticancer properties. A study focusing on thiazole-bearing molecules, which share structural similarities with the target compound, reported significant cytotoxic effects against various cancer cell lines. The presence of a phenyl group was noted to enhance the activity against cancer cells .

Neuroprotective Effects

Emerging data suggest that this compound may possess neuroprotective properties. Research indicates that compounds with similar structures can influence neurotransmitter systems, potentially benefiting conditions such as schizophrenia and other neurodegenerative disorders .

Case Studies

  • Antibacterial Efficacy : In vitro tests showed that derivatives of pyrrolidine exhibited a minimum inhibitory concentration (MIC) against MRSA strains, indicating potential for development as new antibiotics .
  • Cytotoxicity Against Cancer Cells : A series of synthesized compounds were tested against human liver carcinoma cell lines (HepG2), revealing that certain derivatives significantly inhibited cell proliferation, suggesting a pathway for further anticancer drug development .

Properties

IUPAC Name

methyl 3-phenyl-2-(pyrrolidine-1-carbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-20-14(18)13(11-12-7-3-2-4-8-12)16-15(19)17-9-5-6-10-17/h2-4,7-8,13H,5-6,9-11H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSFQYXHSAQXDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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